BDP 558/568 NHS ester
Description
Overview of Fluorescent Probes in Chemical Biology and Life Sciences
Fluorescent probes are indispensable tools in chemical biology and the life sciences, enabling researchers to visualize and quantify biological processes with high sensitivity and specificity. nih.govhoriba.com These molecules, also known as fluorophores, absorb light at a specific wavelength and emit it at a longer wavelength, a phenomenon known as fluorescence. thermofisher.com This property allows for the detection of specific molecules, the monitoring of cellular environments, and the real-time observation of dynamic biological events. nih.govthermofisher.com
The versatility of fluorescent probes stems from their diverse chemical structures, which can be tailored for various applications. They are used to label proteins, nucleic acids, and other biomolecules, providing insights into their localization, interactions, and functions within living cells and organisms. thermofisher.combocsci.com The development of a wide array of fluorescent probes with different spectral properties has been crucial for advancements in fluorescence microscopy, flow cytometry, and other fluorescence-based analytical techniques. nih.govbocsci.com
The BODIPY Core Structure: A Foundation for Advanced Fluorescent Reagents
At the heart of a significant class of fluorescent dyes is the Boron-Dipyrromethene (BODIPY) core structure, chemically known as 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene. nih.govwikipedia.org This unique scaffold is renowned for its exceptional photophysical properties, including high fluorescence quantum yields, sharp absorption and emission peaks, and remarkable photostability. bocsci.comwikipedia.org A key characteristic of BODIPY dyes is their relative insensitivity to the polarity and pH of their surrounding environment, which ensures more reliable and consistent fluorescence signals in complex biological samples. wikipedia.org
The versatility of the BODIPY core lies in its amenability to chemical modification. bocsci.comcolab.ws By introducing different substituents at various positions on the dipyrromethene backbone, the spectral properties, such as the absorption and emission wavelengths, can be finely tuned across the visible and near-infrared regions. nih.govthermofisher.com This tunability allows for the creation of a broad palette of fluorescent reagents suitable for a wide range of biomedical imaging and sensing applications. nih.govnih.gov
Specific Academic Significance of BDP 558/568 NHS Ester as a Bioconjugation Agent
This compound is a specific derivative of the BODIPY family that holds particular importance as a bioconjugation agent in academic research. lumiprobe.combroadpharm.com This compound is characterized by its absorption and emission maxima at approximately 561 nm and 569 nm, respectively, placing its fluorescence in the yellow part of the visible spectrum. lumiprobe.comantibodies.com Its spectral characteristics are comparable to other well-known dyes such as TAMRA and Cyanine3. lumiprobe.comglpbio.com
The key to its function as a bioconjugation tool is the N-hydroxysuccinimide (NHS) ester group. broadpharm.comlumiprobe.com This amine-reactive functional group allows for the covalent labeling of biomolecules, particularly proteins and peptides, by forming stable amide bonds with primary amino groups, such as those found on lysine (B10760008) residues. lumiprobe.commedchemexpress.com This capability makes this compound a valuable reagent for preparing fluorescently labeled proteins for use in various research applications, including fluorescence microscopy and fluorescence polarization assays. medchemexpress.commedchemexpress.com
The compound's high fluorescence quantum yield and photostability, characteristic of the BODIPY class, contribute to its utility in generating brightly and persistently labeled biomolecules for sensitive detection. lunanano.ca
Detailed Research Findings
This compound is a well-characterized fluorescent probe with specific properties that make it suitable for various research applications.
| Property | Value | Reference |
| Chemical Formula | C20H16BF2N3O4S | antibodies.com |
| Molecular Weight | 443.23 g/mol | antibodies.com |
| Excitation Maximum | 561 nm | lumiprobe.comantibodies.com |
| Emission Maximum | 569 nm | lumiprobe.comantibodies.com |
| Extinction Coefficient | 84,400 M⁻¹cm⁻¹ | lumiprobe.comantibodies.com |
| Fluorescence Quantum Yield | 0.68 | lumiprobe.combroadpharm.com |
| Solubility | Good in DMF, DMSO, and ethyl acetate | antibodies.comglpbio.com |
The reaction of the NHS ester with primary amines is pH-dependent, with an optimal pH range of 8.3-8.5 for efficient conjugation. lumiprobe.com The resulting amide bond is stable, ensuring a permanent fluorescent label on the target biomolecule. lumiprobe.com This labeling strategy has been employed in various studies, for instance, in the investigation of liquid-liquid phase separation within fibrillar networks and in simultaneous immunoassays of multiple cardiac biomarkers. lumiprobe.com
Properties
Molecular Formula |
C20H16BF2N3O4S |
|---|---|
Molecular Weight |
443.23 |
IUPAC Name |
2,5-dioxopyrrolidin-1-yl 3-(5,5-difluoro-7-(thiophen-2-yl)-5H-5l4,6l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-3-yl)propanoate |
InChI |
InChI=1S/C20H16BF2N3O4S/c22-21(23)24-13(6-10-20(29)30-26-18(27)8-9-19(26)28)3-4-14(24)12-15-5-7-16(25(15)21)17-2-1-11-31-17/h1-5,7,11-12H,6,8-10H2 |
InChI Key |
DPIQWSPHMYACPD-UHFFFAOYSA-N |
SMILES |
F[B-]1(F)[N+]2=C(C3=CC=CS3)C=CC2=CC4=CC=C(CCC(ON5C(CCC5=O)=O)=O)N14 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BDP 558/568 NHS ester |
Origin of Product |
United States |
Chemical Principles and Reaction Mechanisms of Bdp 558/568 Nhs Ester in Bioconjugation
N-Hydroxysuccinimide (NHS) Ester Reactivity: An In-Depth Mechanistic Analysis
The reactivity of BDP 558/568 NHS ester is fundamentally dictated by the chemistry of the N-hydroxysuccinimide ester group. This group serves as an efficient leaving group, facilitating the formation of a stable amide bond with a nucleophilic primary amine.
The fundamental reaction mechanism for the conjugation of this compound to a biomolecule is a nucleophilic acyl substitution. Primary amines (-NH2), such as those found on the N-terminus of proteins or the side chain of lysine (B10760008) residues, act as nucleophiles. The unprotonated primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This results in the formation of a transient tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the departure of the N-hydroxysuccinimide (NHS) leaving group and the formation of a highly stable amide bond between the BDP 558/568 dye and the target biomolecule. This amide linkage is effectively irreversible under physiological conditions.
While primary amines are the principal targets, other nucleophiles such as sulfhydryl (-SH) and hydroxyl (-OH) groups can also react with NHS esters. However, the resulting thioesters and esters are significantly less stable than the amide bond and are prone to hydrolysis or displacement by amines, rendering the reaction with primary amines highly selective.
The rate of the conjugation reaction is a critical factor for successful labeling. In aqueous media, the primary competing reaction is the hydrolysis of the NHS ester, where water acts as a nucleophile, leading to the non-reactive carboxylic acid form of the dye and reducing the labeling efficiency. The rate of hydrolysis is significantly influenced by pH, increasing as the pH rises.
| pH | Half-life of NHS-ester hydrolysis | Temperature |
| 7.0 | 4 to 5 hours | 0°C |
| 8.6 | 10 minutes | 4°C |
This table illustrates the increasing rate of hydrolysis of an NHS ester with rising pH, based on data for general NHS-ester compounds.
In organic solvents, particularly polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), the this compound is generally more stable as the competing hydrolysis reaction is minimized. When conducting the reaction in organic media, the addition of a tertiary amine base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), is often necessary to ensure the primary amine of the target molecule is deprotonated and thus sufficiently nucleophilic.
Reaction times are typically in the range of minutes to a few hours at room temperature or 4°C. For instance, many protocols suggest reaction times of 1 to 4 hours at room temperature or overnight on ice.
Factors Influencing Conjugation Efficiency of this compound
The success of a bioconjugation reaction with this compound is contingent on several key parameters that must be carefully controlled to maximize the yield of the desired labeled product and minimize side reactions.
The pH of the reaction buffer is arguably the most critical factor influencing the efficiency of the labeling reaction. The reaction is strongly pH-dependent because the nucleophilicity of the primary amine is essential for the reaction to proceed. At acidic or neutral pH, primary amines are predominantly in their protonated, non-nucleophilic ammonium (B1175870) form (-NH3+). As the pH increases into the alkaline range, the amine is deprotonated, rendering it nucleophilic and reactive towards the NHS ester.
However, as previously mentioned, higher pH also accelerates the hydrolysis of the NHS ester. Therefore, a compromise is necessary. The optimal pH range for labeling with NHS esters is typically between 7.2 and 8.5, with many protocols specifically recommending a pH of 8.3-8.5. This pH range provides a sufficient concentration of deprotonated primary amines for efficient conjugation while managing the rate of hydrolysis. Buffers such as phosphate, sodium bicarbonate, HEPES, or borate (B1201080) are commonly used. It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester.
| pH Condition | Effect on Primary Amine | Effect on NHS Ester | Overall Reaction Efficiency |
| Low pH (<7) | Protonated (-NH3+), non-nucleophilic | Stable | Low to negligible |
| Optimal pH (7.2-8.5) | Deprotonated (-NH2), nucleophilic | Moderate hydrolysis | High |
| High pH (>8.5) | Deprotonated (-NH2), nucleophilic | Rapid hydrolysis | Decreased due to reagent loss |
The choice of solvent is another important consideration. While many bioconjugation reactions are performed in aqueous buffers to maintain the native structure of the biomolecule, the solubility of this compound can be a limiting factor. This dye is often dissolved in a water-miscible organic solvent, such as DMSO or DMF, before being added to the aqueous solution of the biomolecule. The final concentration of the organic solvent in the reaction mixture should be kept low (typically 0.5% to 10%) to avoid denaturation of the biomolecule.
It is important to use high-quality, amine-free DMF, as any contaminating dimethylamine (B145610) can react with the NHS ester. When working in purely organic solvents, polar aprotic solvents like DMF and DMSO are preferred as they solubilize the reactants and facilitate the reaction.
The molar ratio of this compound to the target biomolecule is a key parameter for controlling the degree of labeling. A molar excess of the NHS ester is typically used to drive the reaction towards completion and to compensate for any hydrolysis that occurs. For mono-labeling of proteins, an empirical molar excess of around 8-fold is often recommended. However, the optimal ratio can vary depending on the specific protein, its number of accessible primary amines, and the reaction conditions.
Using a large excess of the NHS ester can lead to multiple labeling of the biomolecule, which may be desirable in some applications but can also lead to protein aggregation or altered function. Conversely, using too little of the reagent will result in a low degree of labeling. Therefore, the stoichiometry must be carefully optimized for each specific application to achieve the desired labeling outcome.
Advanced Strategies for Biomolecular Labeling and Functionalization Utilizing Bdp 558/568 Nhs Ester
Protein and Antibody Conjugation Methodologies
The covalent modification of proteins and antibodies with fluorescent dyes such as BDP 558/568 NHS ester is a cornerstone of modern biological research. This section delves into the various strategies employed for such conjugations, from random to site-specific approaches, and the methods used to evaluate the outcomes of these labeling reactions.
Random Labeling of Lysine (B10760008) Residues for Protein Functionalization
The most straightforward and common method for labeling proteins and antibodies with this compound involves the random modification of primary amines. The side chains of lysine residues and the N-terminal α-amino group present nucleophilic targets for the electrophilic NHS ester. This reaction, typically carried out in a buffer with a pH between 7 and 9, results in the formation of a stable amide bond.
The stochastic nature of this approach leads to a heterogeneous population of labeled proteins, with a distribution of dye molecules per protein. The degree of labeling (DOL), or the average number of dye molecules per protein, can be controlled to some extent by adjusting the molar ratio of the dye to the protein in the reaction mixture. While this method is robust and widely applicable, the random placement of the bulky and hydrophobic BDP 558/568 dye can potentially interfere with the protein's structure and function, particularly if labeling occurs at or near an active site or binding interface.
Key Features of Random Lysine Labeling:
| Feature | Description |
| Reactivity | Targets primary amines on lysine residues and the N-terminus. |
| Reaction pH | Typically performed at pH 7-9. |
| Product | A heterogeneous mixture of labeled proteins with varying DOL. |
| Advantages | Simple, rapid, and broadly applicable. |
| Disadvantages | Lack of site-specificity can lead to functional impairment of the protein. |
Evaluation of Conjugation Outcomes in Research Applications
A critical aspect of any protein labeling experiment is the thorough evaluation of the conjugation outcome. This involves determining the degree of labeling (DOL) and assessing the impact of the modification on the protein's function.
The DOL is typically determined using UV-visible spectrophotometry. By measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the absorbance maximum of BDP 558/568 (around 558 nm), and knowing the extinction coefficients of both the protein and the dye, the DOL can be calculated.
Functional assessment of the labeled protein is highly application-dependent. For antibodies, this may involve evaluating their antigen-binding affinity and specificity using techniques such as enzyme-linked immunosorbent assay (ELISA) or flow cytometry. For enzymes, kinetic assays can be performed to determine if the labeling has altered their catalytic activity. In a study developing a fluorescent antibody-drug conjugate, the fluorophore-to-antibody ratio was a key parameter that was carefully characterized to ensure the quality and efficacy of the conjugate.
Nucleic Acid Derivatization and Probe Synthesis
The fluorescent labeling of nucleic acids is fundamental to a wide range of molecular biology techniques. This compound can be effectively used to label amine-modified oligonucleotides, which can then be employed as hybridization probes and other genetic research tools.
Applications in Hybridization Probes and Genetic Research Tools
BDP 558/568-labeled oligonucleotides are valuable reagents for a variety of genetic research applications. Their bright and stable fluorescence makes them excellent hybridization probes for techniques such as fluorescence in situ hybridization (FISH). In FISH, these probes can be used to visualize the location of specific DNA or RNA sequences within cells and tissues, providing valuable insights into gene expression and chromosome organization.
Furthermore, these fluorescently labeled oligonucleotides can be used in other applications, including:
Fluorescence Resonance Energy Transfer (FRET): As a FRET donor or acceptor to study nucleic acid conformational changes and interactions.
Microarrays: For the detection of specific nucleic acid sequences in a high-throughput format.
Aptamer-based biosensors: Where the labeled aptamer reports on the presence of its target molecule.
The versatility of this compound in labeling nucleic acids underscores its importance as a tool for advancing our understanding of the genome and its expression.
Lipid and Membrane Component Functionalization
The unique hydrophobic nature of BODIPY dyes makes them particularly well-suited for staining lipids, membranes, and other lipophilic structures. abpbio.comabpbio.com The this compound can be conjugated to amine-containing lipids, such as phosphatidylethanolamine (PE), enabling their direct integration into lipid bilayers for advanced membrane studies.
Integration into Liposomal Structures for Membrane Studies
Liposomes are artificially prepared vesicles composed of a lipid bilayer, which are often used as a model system to study biological membranes. By incorporating lipids that have been pre-conjugated with BDP 558/568, fluorescent liposomes can be created. This is achieved by reacting this compound with an amine-functionalized lipid (e.g., one with a primary amine in its headgroup). The resulting fluorescent lipid conjugate is then mixed with other lipids during the liposome preparation process.
These fluorescently labeled liposomes serve as powerful tools for various membrane-related assays. Researchers can visualize and track the liposomes, study their fusion with cells, and investigate membrane permeability and transport phenomena. alabiolab.ro For example, studies on cell-liposome fusion can utilize the fluorescence of the BDP dye to monitor the merging of the liposomal membrane with the cell membrane. alabiolab.ro
Analysis of Lipid Dynamics via BDP 558/568 Conjugates
Conjugating BDP 558/568 to specific lipid molecules allows for the detailed analysis of their behavior and movement within a membrane. The dye's relatively long excited-state lifetime (typically 5 nanoseconds or longer) is particularly advantageous for fluorescence polarization (FP) or fluorescence anisotropy-based assays. abpbio.comabpbio.com These techniques measure the rotational mobility of the fluorescently labeled lipid, providing insights into the local viscosity and fluidity of the membrane environment.
Furthermore, by tracking the movement of individual BDP 558/568-labeled lipids using advanced microscopy techniques, researchers can study processes such as lateral diffusion, lipid rafting, and inter-organelle lipid transport. This allows for a quantitative understanding of the dynamic organization and function of cellular membranes.
Conjugation to Synthetic Polymers and Nanomaterials for Biomaterial Research
The amine-reactive nature of this compound facilitates its conjugation to synthetic polymers and nanomaterials that have been functionalized with primary amines. mdpi.com This process creates fluorescently tagged biomaterials, which are instrumental in the development and evaluation of new therapeutic and diagnostic platforms. mdpi.com
Development of Fluorescent Nanoparticles and Polymer Scaffolds
BDP 558/568 is utilized to create fluorescently labeled nanoparticles for research purposes. A common strategy involves labeling polymers which are then used to coat or form nanoparticles. For instance, research has demonstrated the fluorescent labeling of carboxylated polymers with BDP 558/568-amine (an amine-containing variant of the dye) through NHS/EDC coupling chemistry. pnas.org These fluorescent polymers can then be electrostatically adsorbed onto the surface of lipid nanoparticles (LNPs) to form stable, layered nanoparticles (LLNPs). pnas.orgpnas.org
This method provides a modular platform to create fluorescently traceable nanomaterials. The BDP 558/568 label allows for the precise tracking of the polymer component of the nanoparticle, distinct from the lipid core or its cargo. pnas.orgpnas.org Similarly, synthetic polymer scaffolds, used in tissue engineering to provide structural support for cell growth, can be rendered fluorescent by conjugation with this compound. nih.gov This enables researchers to non-invasively monitor the scaffold's location, distribution, and degradation over time within a biological system.
Table 1: Examples of Polymers Labeled with BDP 558/568 for Nanoparticle Functionalization
| Polymer | Abbreviation | Type | Application in Research |
| Hyaluronate | HA | Polysaccharide | Surface coating of lipid nanoparticles (LNPs) pnas.org |
| Poly-L-aspartate | PLD | Polypeptide | Surface coating of lipid nanoparticles (LNPs) pnas.org |
| Poly-L-glutamate | PLE | Polypeptide | Surface coating of lipid nanoparticles (LNPs) pnas.org |
| Polyacrylate | PAA | Synthetic Polymer | Surface coating of lipid nanoparticles (LNPs) pnas.org |
Applications in Targeted Delivery System Research
The ability to create fluorescent nanoparticles with BDP 558/568 has significant applications in the field of targeted drug and gene delivery. By labeling a component of a delivery vehicle, such as the polymer coating of a lipid nanoparticle, researchers can directly visualize and quantify its journey in vitro and in vivo.
In one study, LNPs were coated with various BDP 558/568-labeled polyanions to investigate how surface chemistry affects nanoparticle behavior. pnas.org Using confocal microscopy, researchers could co-track the lipid core (labeled with a different fluorophore), the nucleic acid cargo (also distinctly labeled), and the BDP 558/568-labeled polymer shell. pnas.orgpnas.org This multi-color imaging approach revealed critical information about the nanoparticles' uptake by cells, their intracellular trafficking pathways, and the co-localization of the polymer shell with the nanoparticle cargo. pnas.orgpnas.org These studies are crucial for optimizing nanoparticle design to ensure that therapeutic cargo is delivered to the correct subcellular compartments.
Table 2: Research Findings from Targeted Delivery Studies Using BDP 558/568-Labeled Nanoparticles
| Nanoparticle System | Key Finding | Research Application |
| Layered Lipid Nanoparticles (LLNPs) with BDP 558/568-labeled polyanions | Polyanion shell is internalized by cells along with the LNP core and its nucleic acid cargo. pnas.orgpnas.org | Demonstrates the stability of the layered nanoparticle structure upon cell entry. |
| Different polyanion coatings (e.g., HA, PLE, PAA) influence the intracellular localization of the nanoparticles. pnas.org | Provides a method to control and study the intracellular trafficking of delivery vehicles. | |
| Polyanion chemistry modulates transfection efficiency in various cell lines and alters organ-level biodistribution in animal models. pnas.orgpnas.org | Enables the tuning of nanoparticle surface chemistry for improved targeting and therapeutic efficacy. |
Integration of Bdp 558/568 Labeled Probes in Cutting Edge Imaging and Spectroscopic Techniques
High-Resolution Fluorescence Microscopy Applications
BDP 558/568 has proven to be a versatile fluorescent dye for a multitude of microscopy applications, enabling researchers to visualize cellular structures, track molecular processes, and study protein interactions with high precision. axispharm.comnih.gov Its hydrophobic nature also makes it ideal for staining lipids, membranes, and other lipophilic structures within cells. abpbio.comabpbio.comruixibiotech.com
The exceptional brightness and photostability of BDP 558/568 make it highly suitable for confocal laser scanning microscopy. This technique utilizes a pinhole to reject out-of-focus light, thereby generating high-contrast, optically sectioned images of fluorescently labeled specimens. The high photon output of BDP 558/568-labeled probes ensures a strong signal-to-noise ratio, which is critical for obtaining clear images, especially of low-abundance targets. Research involving the observation of bi-layer elastomer dielectrics has utilized BDP 558/568 alkyne in confocal microscopy, highlighting the dye's utility in materials science as well as biology. medchemexpress.comlumiprobe.com
When coupled with deconvolution algorithms, the resolution of images acquired via confocal microscopy can be further enhanced. Deconvolution computationally reassigns blurred, out-of-focus light to its point of origin, resulting in sharper and more detailed three-dimensional reconstructions of cellular architecture. The well-defined spectral properties and high quantum yield of BDP 558/568 contribute to the generation of high-quality raw data that is amenable to effective deconvolution processing.
| Property | Value | Significance in Microscopy |
|---|---|---|
| Excitation Maximum (λex) | ~558 - 561 nm abpbio.commedchemexpress.comlumiprobe.combroadpharm.com | Compatible with common laser lines (e.g., 561 nm) for efficient excitation. |
| Emission Maximum (λem) | ~568 - 569 nm abpbio.comlumiprobe.commedchemexpress.combroadpharm.com | Provides a bright, yellow-orange signal, fitting well within standard detection channels. |
| Molar Extinction Coefficient (ε) | ~84,400 L·mol⁻¹·cm⁻¹ lumiprobe.combroadpharm.com | High value indicates efficient light absorption, contributing to the probe's overall brightness. |
| Fluorescence Quantum Yield (Φ) | 0.68 lumiprobe.comlumiprobe.com | A high quantum yield signifies efficient conversion of absorbed light into emitted fluorescence, resulting in a brighter signal. |
| Key Features | High photostability, narrow emission bandwidth, low sensitivity to pH and solvent. lumiprobe.comabpbio.comabpbio.comaxispharm.com | Ensures signal stability during extended imaging sessions and reduces spectral crosstalk in multicolor experiments. |
Super-resolution microscopy techniques bypass the diffraction limit of light, enabling visualization at the nanoscale. While direct applications of BDP 558/568 in Stimulated Emission Depletion (STED) or Stochastic Optical Reconstruction Microscopy (STORM) are not extensively documented, its properties and spectral similarity to commonly used dyes suggest its potential.
For STED microscopy, fluorophores must be able to withstand the high laser power of the depletion beam. The inherent photostability of the BODIPY core is a significant advantage. Dyes like Alexa Fluor 568, which are spectrally similar to BDP 558/568, have been successfully used in STED imaging. sigmaaldrich.com
In STORM, a single-molecule localization microscopy (SMLM) technique, fluorophores are stochastically switched between a fluorescent "on" state and a dark "off" state. nih.gov The localization of individual molecules is recorded over thousands of frames to reconstruct a super-resolved image. The performance of STORM is highly dependent on the photoswitching properties of the dye. While many organic dyes can be used for dSTORM (direct STORM), Alexa Fluor 568 is a recommended option for the orange-red channel. nih.gov Given that BDP 558/568 is presented as an alternative to Cy3, a dye often used in STORM, it stands as a candidate for this modality, though its specific photoswitching kinetics would need to be optimized for the imaging buffer conditions. lumiprobe.comnih.gov
Two-photon excitation microscopy is a powerful technique for imaging deep within scattering biological tissues. It relies on the near-simultaneous absorption of two lower-energy photons to excite a fluorophore. Several sources confirm that BDP 558/568 is well-suited for TPE microscopy. abpbio.comabpbio.comlumiprobe.com This suitability stems from its relatively long excited-state lifetime (typically 5 nanoseconds or longer) and a large two-photon absorption cross-section. abpbio.comabpbio.com These characteristics allow for efficient excitation with near-infrared light, which penetrates deeper into tissue with less scattering and phototoxicity compared to the visible light used in conventional microscopy. The resulting BDP 558/568 conjugates exhibit bright fluorescence, making them valuable probes for deep-tissue imaging studies. abpbio.comabpbio.com
Flow Cytometry and Quantitative Cell Population Analysis
Flow cytometry enables the high-throughput analysis and sorting of cells in a heterogeneous suspension. The bright and stable fluorescence of BDP 558/568 makes it an excellent marker for this application. BODIPY dyes are widely used in flow cytometry, and derivatives of BDP 558/568 have been specifically noted for their use in detecting target molecules via this method. axispharm.comruixibiotech.com
Immunophenotyping involves identifying and quantifying specific cell populations based on the expression of cell surface markers, typically using fluorescently labeled antibodies. The BDP 558/568 NHS ester is an ideal reagent for this purpose, as it readily reacts with primary amine groups on antibodies and other proteins. abpbio.comabpbio.comlumiprobe.com The resulting conjugates are bright and photostable, allowing for clear discrimination of cell populations. This enables detailed analysis of complex biological samples, such as identifying specific immune cell subsets in a blood sample.
Modern flow cytometry often involves the simultaneous detection of multiple fluorophores to analyze several cellular parameters at once. A key challenge in such multiparameter analysis is spectral overlap, or "bleed-through," where the emission from one fluorophore is detected in the channel of another. BODIPY dyes, including BDP 558/568, possess characteristically narrow emission bandwidths. abpbio.comabpbio.comaxispharm.com This property is highly advantageous as it minimizes spectral spillover into adjacent detection channels, simplifying compensation and improving the accuracy of multiparameter data. The inclusion of BDP 558/568 in a panel of fluorescent probes can, therefore, facilitate cleaner data and more reliable quantification of distinct cell populations.
| Parameter | Feature of BDP 558/568 | Advantage in Flow Cytometry |
|---|---|---|
| Signal Brightness | High molar extinction coefficient and high quantum yield. thermofisher.combroadpharm.com | Enables clear detection of both high- and low-abundance cellular targets, improving population resolution. |
| Spectral Properties | Narrow emission spectrum. abpbio.comabpbio.com | Reduces spectral overlap into adjacent channels, simplifying compensation in multiparameter experiments. |
| Conjugation Chemistry | Amine-reactive NHS ester. ambeed.commedkoo.com | Allows for straightforward and stable conjugation to primary antibodies used for immunophenotyping. |
| Stability | High photostability and insensitivity to pH. lumiprobe.comthermofisher.com | Ensures consistent signal during sample preparation, data acquisition, and cell sorting procedures. |
Fluorescence Spectroscopy and Assays for Molecular Dynamics
The unique photophysical properties of BDP 558/568, including its high fluorescence quantum yield, photostability, and a relatively long excited-state lifetime, make it a valuable tool for various fluorescence spectroscopy techniques aimed at elucidating molecular dynamics. Its NHS ester derivative allows for stable conjugation to biomolecules, creating probes that can report on binding events, enzymatic activity, and conformational changes.
Fluorescence Polarization (FP) Assays for Binding and Proteolytic Studies
Fluorescence Polarization (FP) is a powerful technique that measures the change in the rotational motion of a fluorescently labeled molecule upon binding to another, larger molecule. The relatively long excited-state lifetime of BDP 558/568 (typically 5 nanoseconds or longer) is particularly advantageous for FP assays, as it provides a larger time window to monitor molecular rotation, leading to a wider dynamic range and increased sensitivity. When this compound is conjugated to a small molecule (a tracer), the tracer rotates rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger molecule, such as a protein or antibody, the rotational motion of the tracer is significantly slowed, leading to an increase in fluorescence polarization.
Binding Studies:
In binding assays, the affinity of a protein for a ligand can be determined by monitoring the change in fluorescence polarization as the concentration of the protein is increased in the presence of a fixed concentration of the BDP 558/568-labeled ligand. The resulting sigmoidal binding curve can be used to calculate the dissociation constant (Kd), a measure of binding affinity.
A hypothetical example of a binding assay is presented below, where a BDP 558/568-labeled peptide is used to determine its binding affinity to a specific receptor protein.
| Receptor Concentration (nM) | Fluorescence Polarization (mP) |
| 0 | 50 |
| 1 | 75 |
| 5 | 150 |
| 10 | 225 |
| 20 | 300 |
| 50 | 350 |
| 100 | 375 |
| 200 | 380 |
This is a hypothetical data table for illustrative purposes.
Proteolytic Studies:
FP assays are also well-suited for monitoring the activity of proteolytic enzymes. In this application, a larger substrate molecule is labeled with BDP 558/568. Initially, the large, labeled substrate exhibits high fluorescence polarization due to its slow tumbling in solution. Upon the addition of a protease, the substrate is cleaved into smaller, fluorescently labeled fragments. These smaller fragments tumble more rapidly, leading to a decrease in fluorescence polarization. The rate of this decrease is directly proportional to the enzymatic activity.
Below is an illustrative data table for a proteolytic assay monitoring the cleavage of a BDP 558/568-labeled casein substrate by a protease.
| Time (minutes) | Fluorescence Polarization (mP) |
| 0 | 400 |
| 5 | 350 |
| 10 | 300 |
| 15 | 250 |
| 20 | 200 |
| 25 | 150 |
| 30 | 110 |
This is a hypothetical data table for illustrative purposes.
Applications in Fluorescence Resonance Energy Transfer (FRET) for Molecular Interaction Studies
Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent photophysical process through which an excited-state fluorophore (the donor) transfers its energy to a nearby acceptor molecule in a non-radiative manner. The efficiency of this energy transfer is highly sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nanometers. BDP 558/568 can serve as either a donor or an acceptor in a FRET pair, depending on the spectral properties of the partner dye.
For BDP 558/568 to act as a FRET donor, the acceptor dye must have an absorption spectrum that significantly overlaps with the emission spectrum of BDP 558/568. Conversely, for it to function as an acceptor, the donor dye's emission spectrum must overlap with the absorption spectrum of BDP 558/568.
Studying Molecular Interactions:
FRET is a powerful tool for studying dynamic molecular interactions in real-time. For instance, to monitor the association of two proteins, one can be labeled with a donor fluorophore and the other with an acceptor. When the proteins interact and bring the fluorophores into close proximity, FRET occurs, leading to a decrease in the donor's fluorescence intensity and an increase in the acceptor's sensitized emission. The change in the FRET efficiency can provide information about the kinetics and stoichiometry of the interaction.
A hypothetical FRET experiment to study the hybridization of two complementary DNA strands is outlined below. One strand is labeled with a donor fluorophore (e.g., Fluorescein) and the other with BDP 558/568 as the acceptor.
| Time (seconds) | Donor Fluorescence Intensity (a.u.) | Acceptor Fluorescence Intensity (a.u.) | FRET Efficiency |
| 0 | 1000 | 50 | 0.05 |
| 10 | 800 | 250 | 0.24 |
| 20 | 600 | 450 | 0.43 |
| 30 | 400 | 650 | 0.62 |
| 40 | 250 | 800 | 0.76 |
| 50 | 150 | 900 | 0.86 |
| 60 | 100 | 950 | 0.90 |
This is a hypothetical data table for illustrative purposes.
Time-Resolved Fluorescence Spectroscopy for Excited-State Lifetime Analysis
Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation with a short pulse of light. This technique provides valuable information about the excited-state lifetime of a fluorophore, which can be sensitive to its local environment. The inherently long excited-state lifetime of BDP 558/568 makes it an excellent probe for such studies, as changes in its lifetime due to molecular interactions or environmental effects are more readily detectable.
Analyzing Molecular Dynamics and Environmental Sensing:
The fluorescence lifetime of BDP 558/568 can be influenced by various factors, including solvent polarity, viscosity, and the presence of quenching agents. When a BDP 558/568-labeled probe binds to a biomolecule, its local environment changes, which can lead to a measurable change in its fluorescence lifetime. For example, the exclusion of water molecules from a binding pocket upon ligand binding can lead to an increase in the fluorescence lifetime of a BDP 558/568 probe located in that region.
Time-resolved fluorescence anisotropy measurements can also be performed to study the rotational dynamics of biomolecules. By analyzing the decay of the fluorescence anisotropy, information about the size, shape, and flexibility of the labeled molecule can be obtained.
The table below illustrates hypothetical data from a time-resolved fluorescence decay experiment, showing the change in the fluorescence lifetime of a BDP 558/568-labeled peptide upon binding to its target protein.
| Sample | Fluorescence Lifetime (τ) (ns) |
| BDP 558/568-labeled peptide in buffer | 5.2 |
| BDP 558/568-labeled peptide bound to target protein | 6.8 |
This is a hypothetical data table for illustrative purposes.
Design and Optimization Principles for Bdp 558/568 Based Research Probes
Rational Design of Linker Chemistries for Enhanced Probe Performance
The length and chemical nature of the spacer arm between the BDP 558/568 dye and its conjugation site on a biomolecule can modulate the probe's properties. Longer spacers are often employed to minimize potential steric hindrance and quenching effects that can arise from the interaction between the fluorophore and the biomolecule. For instance, a twelve-atom spacer may reduce these interactions. nih.gov Similarly, a seven-atom aminohexanoyl spacer, often denoted with an "X" in reagent names, is designed to separate the fluorophore from its point of attachment, which can also help in making the dye more accessible to secondary detection reagents. thermofisher.com
In a study involving steroid-BODIPY conjugates, a longer spacer chain was found to improve binding to the estrogen receptor. mdpi.com The composition of the spacer can also be tailored to enhance solubility or to introduce specific functionalities. For example, polyethylene glycol (PEG) linkers are often used to increase the hydrophilicity of the probe.
Interactive Table: Impact of Spacer Length on BDP 558/568 Probe Characteristics
| Spacer Length | Potential Advantage | Rationale |
| Short (e.g., C3) | Minimal increase in molecular weight | Suitable for applications where size is a critical factor. |
| Medium (e.g., C5, C6) | Balances separation and size | Provides adequate separation to reduce fluorophore-biomolecule interactions without excessive length. |
| Long (e.g., C12, PEG) | Minimizes steric hindrance and quenching | Reduces the likelihood of the fluorophore interfering with the biomolecule's function and vice versa. nih.govthermofisher.com |
Cleavable linkers add a layer of dynamic functionality to fluorescent probes, enabling the release of the fluorophore or a cargo molecule in response to specific physiological or external stimuli. This "smart" release mechanism is particularly valuable for applications in drug delivery, diagnostics, and the study of dynamic cellular processes. axispharm.com
Several strategies for cleavable linkers have been developed, which can be adapted for use with BDP 558/568 probes:
Enzyme-cleavable linkers: These linkers are designed to be substrates for specific enzymes that are overexpressed in a particular disease state or cellular compartment. For example, dipeptide linkers like Val-Ala are sensitive to cathepsin B, an enzyme often upregulated in tumor lysosomes. nih.gov
pH-sensitive linkers: These linkers are stable at physiological pH but are cleaved in the acidic environments of endosomes or lysosomes. This can be achieved using moieties that undergo hydrolysis under acidic conditions. mdpi.com
Reduction-sensitive linkers: Disulfide bonds are stable in the extracellular environment but are readily cleaved by reducing agents such as glutathione, which is present at high concentrations inside cells. A study on a BODIPY-camptothecin conjugate demonstrated that a disulfide linker could be cleaved by dithiothreitol (DTT), leading to the release of the drug and a change in the fluorescence signal. rsc.org
Photo-cleavable linkers: These linkers can be cleaved by irradiation with light of a specific wavelength, offering precise spatiotemporal control over the release of the fluorophore or cargo.
Azobenzene-based linkers: These linkers can be cleaved under reducing conditions, such as those found in hypoxic tumor environments. rsc.org
Cellular Uptake and Intracellular Localization Studies of BDP 558/568 Conjugates
Understanding how BDP 558/568 conjugates enter cells and where they accumulate is crucial for interpreting experimental results and for designing targeted probes.
The entry of BDP 558/568 conjugates into cells can occur through two primary mechanisms: passive diffusion and active transport.
Passive Diffusion: Small, hydrophobic molecules can often passively diffuse across the lipid bilayer of the cell membrane, driven by a concentration gradient. The hydrophobic nature of the BODIPY core can facilitate this process. lumiprobe.com
Active Transport (Endocytosis): Larger molecules or those with specific targeting moieties are typically taken up by endocytosis, an energy-dependent process where the cell membrane engulfs the molecule to form an intracellular vesicle. A study on steroid-BODIPY conjugates demonstrated that their internalization is an energy-dependent process, likely mediated by clathrin- and caveolae-endocytosis. mdpi.com The rate of endocytosis can be quantified and has been shown to be more rapid in some cancerous cell lines compared to noncancerous counterparts. nih.gov
Interactive Table: Comparison of Cellular Uptake Mechanisms for BDP 558/568 Conjugates
| Mechanism | Description | Key Characteristics |
| Passive Diffusion | Movement across the cell membrane down a concentration gradient. | Energy-independent; Favored by small, lipophilic molecules. |
| Active Transport (Endocytosis) | Engulfment of molecules by the cell membrane to form vesicles. | Energy-dependent; Can be receptor-mediated for specificity. mdpi.com |
Directing BDP 558/568 probes to specific subcellular organelles allows for the investigation of localized biological processes. This is typically achieved by conjugating the fluorophore to a molecule that has a natural affinity for the target organelle.
Lysosome Targeting: The acidic environment of lysosomes can be exploited for targeting. Probes incorporating morpholine moieties have been shown to accumulate in lysosomes. A series of BODIPY-based probes were rationally designed with morpholine and nitro groups to specifically image lysosomes in hypoxic cells. rsc.orgsemanticscholar.org Another study detailed a BODIPY-based fluorescent probe for the detection of hydrogen sulfide within lysosomes of living cells. nih.gov
Endoplasmic Reticulum (ER) Targeting: Specific molecules that bind to components of the ER can be used to direct BDP 558/568 there. For example, some BODIPY dyes have been designed to specifically target the ER. researchgate.net A recently developed near-infrared probe with aggregation-induced emission features was designed for ER-specific imaging of peroxynitrite. nih.gov
Mitochondria Targeting: Due to the negative membrane potential of mitochondria, positively charged molecules can accumulate within this organelle.
Lipid Droplet Targeting: The lipophilic nature of the BODIPY core makes it suitable for staining lipid droplets. BDP 558/568 C12, for instance, can be used for this purpose. medchemexpress.com
Photophysical Stability of BDP 558/568 Conjugates under Experimental Conditions
A key advantage of BODIPY dyes, including BDP 558/568, is their exceptional photostability, which is crucial for applications involving prolonged or intense light exposure, such as live-cell imaging and single-molecule tracking. nih.govnih.gov BDP 558/568 is known for its high fluorescence quantum yield and brightness. alabiolab.ro
The photostability of a fluorescent probe can be quantified by its photobleaching quantum yield, which is the probability that a fluorophore will be photochemically destroyed upon excitation. While BDP 558/568 is generally photostable, its stability can be influenced by its local environment and the nature of the molecule it is conjugated to.
Factors that can affect the photophysical stability of BDP 558/568 conjugates include:
Excitation Light Intensity: Higher laser powers can accelerate photobleaching.
Local Chemical Environment: The presence of reactive oxygen species or other quenching agents can reduce fluorescence and stability.
Conjugated Biomolecule: The interaction with the conjugated biomolecule can sometimes influence the photophysical properties of the dye.
Studies comparing different fluorophores have shown that the Alexa Fluor family of dyes, which share some structural similarities with BODIPY dyes, exhibit greater photostability than traditional dyes like fluorescein isothiocyanate (FITC). nih.gov The photobleaching kinetics of fluorescent probes in cellular membranes can be complex and may not always follow a simple exponential decay. mdpi.com
Interactive Table: Photophysical Properties of BDP 558/568
| Property | Typical Value | Significance |
| Excitation Maximum | ~558-561 nm | Wavelength of light for optimal absorption. broadpharm.comlumiprobe.com |
| Emission Maximum | ~568-569 nm | Wavelength of emitted fluorescence. broadpharm.comlumiprobe.com |
| Molar Extinction Coefficient | ~84,400 cm⁻¹M⁻¹ | A measure of how strongly the dye absorbs light. broadpharm.comlumiprobe.com |
| Fluorescence Quantum Yield | ~0.68 | The efficiency of converting absorbed light into emitted light. broadpharm.comlumiprobe.com |
| Fluorescence Lifetime | >5 nanoseconds | The average time the fluorophore stays in the excited state. thermofisher.com |
Photobleaching Resistance in Extended Imaging Sessions
A primary challenge in live-cell fluorescence microscopy is photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. addgene.org This phenomenon leads to signal decay over time, limiting the duration of imaging experiments and complicating quantitative analysis. BDP 558/568, characteristic of the BODIPY class of dyes, is engineered for high photostability, making it a superior choice for long-term dynamic imaging studies. lumiprobe.com
The rigid molecular structure of the BODIPY core is inherently resistant to the chemical reactions that lead to photobleaching. This structural integrity allows the fluorophore to undergo numerous excitation-emission cycles before losing its fluorescence, thereby providing a stable and reliable signal during extended imaging sessions. This contrasts with more traditional dyes, which can photobleach rapidly under the intense and continuous illumination required for high-resolution microscopy. addgene.org The enhanced photostability of BDP 558/568 ensures that researchers can acquire data over longer periods, which is essential for studying slow biological processes such as cell migration, division, or protein trafficking.
While direct quantitative comparisons of photobleaching rates can vary based on experimental conditions (e.g., laser power, cell type, mounting medium), the qualitative superiority of BODIPY dyes is well-established in the scientific literature. addgene.orgnih.gov
Table 1: Comparative Photostability of Common Fluorophores
| Fluorophore Class | Example Compound | Relative Photostability | Primary Application Benefit |
|---|---|---|---|
| BODIPY | BDP 558/568 | High | Long-term live-cell imaging, time-lapse microscopy |
| Cyanine | Cy3 | Moderate to High | General fluorescence microscopy, FRET |
| Alexa Fluor | Alexa Fluor 568 | High | Immunofluorescence, high-resolution imaging |
| Fluorescein | FITC | Low | Flow cytometry, endpoint assays |
This table provides a qualitative comparison based on literature consensus. Actual performance can vary with experimental conditions.
Environmental Sensitivity and Quenching Mechanisms in Biological Contexts
While BDP 558/568 exhibits excellent photostability, its fluorescence emission can be significantly influenced by its immediate microenvironment within a biological sample. abpbio.com Understanding these sensitivities is critical for accurate data interpretation. Fluorescence quenching—any process that decreases the fluorescence intensity of a fluorophore—can occur through various mechanisms in a cellular context.
Aggregation-Caused Quenching (ACQ): BDP 558/568 is a hydrophobic molecule. lumiprobe.comlumiprobe.com In aqueous or highly polar environments, such as the cytoplasm, hydrophobic dyes tend to aggregate to minimize their contact with water. This close association between dye molecules can lead to the formation of non-fluorescent dimers or larger aggregates, a phenomenon known as aggregation-caused quenching (ACQ). This is a critical consideration when labeling abundant proteins or when the probe is in a soluble, unbound state. Introducing bulky substituents into the dye structure is one strategy employed during probe design to create steric hindrance that can mitigate this self-quenching effect.
Collisional Quenching by Biomolecules: The fluorescence of BDP 558/568 can be quenched through collisions with specific molecules in its vicinity. A notable example in biological systems is the amino acid tryptophan. nih.gov Tryptophan can act as an efficient quencher of BODIPY fluorescence through a process believed to involve photoinduced electron transfer (PeT). researchgate.net When a BDP 558/568 molecule is conjugated to a protein, its fluorescence intensity may be significantly reduced if it is located near a tryptophan residue. This effect is distance-dependent and can provide structural information about the labeled protein. case.edu
Solvent Polarity and pH: While some BODIPY derivatives are highly sensitive to solvent polarity, BDP 558/568 is reported to be relatively insensitive to changes in both solvent polarity and pH. abpbio.comlumiprobe.comthermofisher.com This property is advantageous as it ensures a more stable and predictable signal across different subcellular compartments, which can vary in their chemical properties. However, extreme environmental conditions can still impact fluorescence output. The stability of BDP 558/568 across a range of biological environments simplifies its application and reduces potential artifacts arising from microenvironmental variations.
Table 2: Influence of Biological Microenvironment on BDP 558/568 Fluorescence
| Microenvironment | Potential Effect on Fluorescence | Underlying Mechanism | Design Implication |
|---|---|---|---|
| Aqueous Cytosol | Decreased Intensity | Aggregation-Caused Quenching (ACQ) | Use at concentrations below the aggregation threshold; ensure efficient conjugation. |
| Lipid Membrane | High Intensity | Reduced aggregation in a nonpolar environment. | Excellent probe for labeling membrane-associated proteins or lipids. |
| Proximity to Tryptophan | Decreased Intensity | Collisional Quenching (Photoinduced Electron Transfer) | Consider the amino acid sequence around the labeling site for protein studies. |
| Variable pH (e.g., endosomes) | Relatively Stable Intensity | Inherent pH insensitivity of the BDP core. abpbio.com | Suitable for tracking proteins through compartments with varying pH. |
Emerging Research Avenues and Future Prospects for Bdp 558/568 Nhs Ester in Scientific Discovery
Development of Next-Generation Bioconjugation Chemistries Leveraging BDP 558/568 Scaffolds
The reactivity of the NHS ester with primary amines has traditionally been the primary method for conjugating BDP 558/568 to biomolecules. abpbio.com However, the demand for more specific, efficient, and versatile labeling strategies has spurred the development of BDP 558/568 derivatives with alternative functionalities. These next-generation bioconjugation chemistries offer researchers greater control over the labeling process and enable the investigation of biological systems with higher precision.
Recent advancements have focused on equipping the BDP 558/568 core with functional groups that participate in bioorthogonal reactions, such as click chemistry. These reactions are characterized by their high efficiency, specificity, and biocompatibility, allowing for the labeling of biomolecules in their native environment without interfering with biological processes.
Key examples of these next-generation BDP 558/568 derivatives include:
BDP 558/568-Azide and Alkyne: These derivatives are designed for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). antibodies.com These click chemistry reactions allow for the highly efficient and specific labeling of biomolecules that have been metabolically, enzymatically, or chemically modified to contain a complementary alkyne or azide group.
BDP 558/568-DBCO (Dibenzyocyclooctyne): This derivative is tailored for copper-free click chemistry, a significant advantage for in vivo applications where the cytotoxicity of copper is a concern. lumiprobe.comaxispharm.com The strained cyclooctyne ring readily reacts with azide-modified biomolecules, offering a rapid and bio-inert labeling method. lumiprobe.com
BDP 558/568-Tetrazine: Tetrazine-ligated BDP 558/568 participates in the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with trans-cyclooctene (TCO) dienophiles. This reaction is exceptionally fast and offers another powerful tool for bioorthogonal labeling. lumiprobe.com
BDP 558/568-Maleimide: This derivative is specifically designed for the selective labeling of thiol groups found in cysteine residues of proteins. lumiprobe.com This allows for site-specific protein modification, which is crucial for studying protein structure and function.
These advanced bioconjugation strategies are expanding the utility of the BDP 558/568 fluorophore, enabling more sophisticated experimental designs in proteomics, genomics, and cell biology.
| Derivative | Bioconjugation Chemistry | Key Features |
| BDP 558/568-Azide | Copper(I)-catalyzed or Strain-promoted Azide-Alkyne Cycloaddition (CuAAC/SPAAC) | High efficiency and specificity for labeling alkyne-modified molecules. |
| BDP 558/568-Alkyne | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Enables labeling of azide-modified biomolecules with high precision. antibodies.com |
| BDP 558/568-DBCO | Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free click chemistry, ideal for live-cell and in vivo imaging. lumiprobe.comaxispharm.com |
| BDP 558/568-Tetrazine | Inverse-electron-demand Diels-Alder Cycloaddition (IEDDA) | Exceptionally fast and bioorthogonal reaction with trans-cyclooctene. lumiprobe.com |
| BDP 558/568-Maleimide | Thiol-maleimide reaction | Site-specific labeling of cysteine residues in proteins. lumiprobe.com |
Integration with Advanced Single-Molecule Detection Techniques
The inherent brightness and photostability of the BDP 558/568 fluorophore make it an excellent candidate for single-molecule detection studies. These techniques allow researchers to observe the behavior of individual molecules, providing insights into biological processes that are often obscured by ensemble averaging.
Emerging research is focused on integrating BDP 558/568-labeled biomolecules with cutting-edge single-molecule techniques, including:
Single-Molecule Fluorescence Resonance Energy Transfer (smFRET): The spectral properties of BDP 558/568 make it a suitable partner in FRET pairs. By labeling two interacting molecules with a FRET donor and acceptor, researchers can measure the distance between them at the single-molecule level, providing dynamic information about molecular interactions and conformational changes.
Super-Resolution Microscopy: Techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) rely on the photophysical properties of fluorophores to achieve resolutions beyond the diffraction limit of light. The photostability of BDP 558/568 is advantageous for these techniques, which require the repeated excitation of fluorophores. While not a traditional photoswitchable dye, its robust fluorescence allows for its use in certain super-resolution modalities. lumiprobe.com
Two-Photon Excitation (TPE) Microscopy: BDP 558/568 exhibits a significant two-photon absorption cross-section, making it well-suited for TPE microscopy. abpbio.com This technique uses near-infrared excitation light, which penetrates deeper into biological tissues with less scattering and phototoxicity, enabling high-resolution imaging in living animals.
The integration of BDP 558/568 with these advanced single-molecule techniques is poised to provide unprecedented insights into the molecular machinery of the cell.
Exploration in Quantitative Imaging and Biological Sensing Platforms
The stable and bright fluorescence of BDP 558/568 is being leveraged for the development of novel quantitative imaging and biological sensing platforms. These tools are designed to not only visualize biological structures but also to provide quantitative measurements of specific analytes or cellular parameters.
One promising area of research is the development of ratiometric biosensors . These sensors are designed to exhibit a change in their fluorescence emission at two different wavelengths in response to a specific analyte. By measuring the ratio of these two intensities, a quantitative and internally calibrated measurement can be obtained, which is less susceptible to variations in probe concentration, excitation intensity, and other experimental artifacts. While the development of ratiometric sensors based on the BDP 558/568 scaffold is an active area of research, the general principles have been demonstrated with other fluorescent dyes for sensing ions like magnesium. nih.govresearchgate.net
Furthermore, the BDP 558/568 core is being incorporated into probes for quantitative analysis of biomolecules in live cells . For example, its application in flow cytometry allows for the high-throughput quantification of labeled cells and proteins. The development of BDP 558/568-based probes with improved cell permeability and targeting specificity is a key focus for enhancing the accuracy and reliability of quantitative live-cell imaging.
Potential for Hybrid Probe Development for Multi-Modal Research Applications
A particularly exciting future direction for the BDP 558/568 scaffold lies in the development of hybrid or multimodal probes . These probes combine the fluorescent properties of BDP 558/568 with another imaging modality, enabling researchers to correlate information from different scales and techniques.
One of the most promising applications is the creation of dual-modality PET/optical imaging agents . By incorporating a positron-emitting radionuclide, such as fluorine-18, into the BDP 558/568 structure, a single probe can be used for both high-sensitivity whole-body positron emission tomography (PET) imaging and high-resolution fluorescence microscopy. This allows for the seamless translation of findings from the microscopic to the macroscopic level, which is invaluable for drug development and in vivo studies. Research has shown the feasibility of this approach by radiofluorinating the canonical BF2-core of BODIPY dyes. nih.gov
Another emerging area is the development of nanoparticle-based multimodal probes . Encapsulating or conjugating BDP 558/568 derivatives within nanoparticles can enhance their stability, solubility, and targeting capabilities. nih.gov These nanoparticles can also be co-loaded with other imaging agents, such as contrast agents for magnetic resonance imaging (MRI) or computed tomography (CT), to create "one-for-all" theranostic agents for simultaneous diagnosis and therapy.
The development of such hybrid probes based on the BDP 558/568 scaffold holds immense potential for advancing biomedical research, from fundamental cell biology to clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
